molecular formula C13H20N2 B2358634 1-Phenyl-4-propylpiperazine CAS No. 105746-13-2

1-Phenyl-4-propylpiperazine

Cat. No.: B2358634
CAS No.: 105746-13-2
M. Wt: 204.317
InChI Key: SLEQRFMTAWGXRG-UHFFFAOYSA-N
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Description

1-Phenyl-4-propylpiperazine is an organic compound belonging to the piperazine family It consists of a piperazine ring substituted with a phenyl group at the first position and a propyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-4-propylpiperazine can be synthesized through various methods. One common approach involves the reaction of 1-phenylpiperazine with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-4-propylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The phenyl and propyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like sodium azide for nucleophilic substitution.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Halogenated or azide-substituted derivatives.

Scientific Research Applications

1-Phenyl-4-propylpiperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Phenyl-4-propylpiperazine involves its interaction with specific molecular targets, such as receptors in the central nervous system. It may act as an agonist or antagonist, modulating the activity of neurotransmitters and influencing physiological responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-Phenyl-4-propylpiperazine can be compared with other piperazine derivatives, such as:

    1-Phenylpiperazine: Lacks the propyl group, leading to different pharmacological properties.

    1-Benzyl-4-phenylpiperazine: Contains a benzyl group instead of a propyl group, resulting in distinct chemical behavior.

    1-(2,3-Dichlorophenyl)piperazine: Substituted with dichlorophenyl, which alters its reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and pharmacological properties compared to its analogs.

Properties

IUPAC Name

1-phenyl-4-propylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-2-8-14-9-11-15(12-10-14)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEQRFMTAWGXRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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